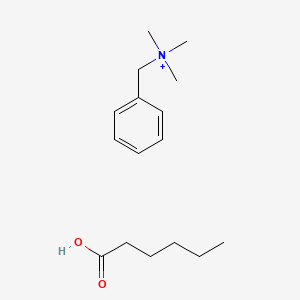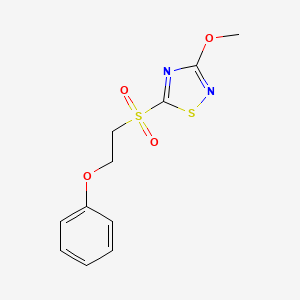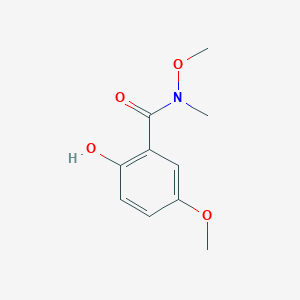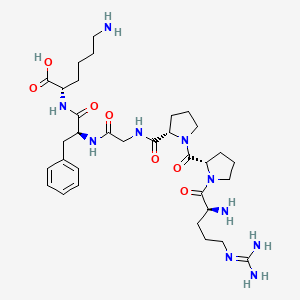![molecular formula C21H22ClN3 B14177625 1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]- CAS No. 857531-12-5](/img/structure/B14177625.png)
1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]- is a heterocyclic compound that contains a pyrazole ring. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties . This compound, in particular, has garnered interest for its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]- typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.
Chemical Reactions Analysis
1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]- can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazole: Known for its anti-inflammatory and analgesic properties.
3,5-Dimethyl-1H-pyrazole: Used as a ligand in coordination chemistry.
4-Methyl-1H-pyrazole: Employed as an antidote in methanol and ethylene glycol poisoning. The uniqueness of 1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]- lies in its specific structural features and the resulting biological activities, which differentiate it from other pyrazole derivatives.
Properties
CAS No. |
857531-12-5 |
|---|---|
Molecular Formula |
C21H22ClN3 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
4-[4-[1-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]phenyl]-1H-pyrazole |
InChI |
InChI=1S/C21H22ClN3/c22-20-9-7-18(8-10-20)21(15-25-11-1-2-12-25)17-5-3-16(4-6-17)19-13-23-24-14-19/h3-10,13-14,21H,1-2,11-12,15H2,(H,23,24) |
InChI Key |
HLBRXOVHXRAVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)

![(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14177555.png)
![4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14177557.png)


![1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14177573.png)

![(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14177598.png)
![(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B14177603.png)
![4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14177605.png)
![1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene](/img/structure/B14177609.png)


